molecular formula C14H11NO5 B3108718 [(5-Nitrobiphenyl-2-yl)oxy]acetic acid CAS No. 168094-50-6

[(5-Nitrobiphenyl-2-yl)oxy]acetic acid

Cat. No. B3108718
CAS RN: 168094-50-6
M. Wt: 273.24 g/mol
InChI Key: AWOLOLKCVZPBPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl derivatives, such as NBOAA, has been a topic of interest in recent years . Various methodologies have been developed, including several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of NBOAA consists of a biphenyl core with a nitro group (-NO2) attached to one phenyl ring and a carboxylic acid (-COOH) group attached to the other ring. The molecular weight of NBOAA is 273.24 g/mol.


Chemical Reactions Analysis

Biphenyl compounds, like NBOAA, undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . The reactions of biphenyls are supported by their mechanistic pathways .

Scientific Research Applications

Energetic Salts and Materials

  • Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid: This research focused on synthesizing and characterizing new energetic materials comprising nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions. The study provided insights into their spectroscopic properties, crystal structure, and elemental analysis. Additionally, the heats of formation and detonation pressures and velocities were calculated, demonstrating their potential application in energetic materials (Joo et al., 2012).

Synthesis and Chemical Properties

  • Novel Long Alkyl Chain Substituted Thiazolidin-4-ones and Thiazan-4-one: This study explored the synthesis of novel compounds, including one featuring [(5-nitrobiphenyl-2-yl)oxy]acetic acid, and discussed their structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).

Corrosion Inhibition

  • Pyrazoline Derivatives as Corrosion Inhibitors: Research on pyrazoline derivatives, including a derivative of this compound, investigated their effectiveness as corrosion inhibitors for mild steel in acidic media. The study employed various experimental and theoretical methods to understand their adsorption behavior and impact on mild steel surfaces (Lgaz et al., 2018).

Biological Activity

  • Inhibition of P-type ATPases: A study found that [(dihydroindenyl)oxy]acetic acid, a related compound, inhibited activities of P-type ATPases like Na+,K+-ATPase and H+,K+-ATPase. These findings suggest potential biological activity and applications in understanding cellular mechanisms (Fujii et al., 2007).

Analytical Chemistry

  • Microdialysis-Electrochemical Device for Biomolecule Monitoring: A device combining microdialysis with an electrochemical microsensor was developed for monitoring biomolecules in the brain. This study highlights the potential for using derivatives of this compound in analytical applications (Zhang et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, biphenyl, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Similar precautions may apply to NBOAA.

Future Directions

Biphenyl compounds, including NBOAA, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Future research may focus on developing new synthetic methodologies and exploring the biological and medicinal applications of these compounds .

properties

IUPAC Name

2-(4-nitro-2-phenylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)9-20-13-7-6-11(15(18)19)8-12(13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOLOLKCVZPBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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